molecular formula C10H12O B1595588 (2-Phenylcyclopropyl)methanol CAS No. 61826-40-2

(2-Phenylcyclopropyl)methanol

Cat. No.: B1595588
CAS No.: 61826-40-2
M. Wt: 148.2 g/mol
InChI Key: CEZOORGGKZLLAO-UHFFFAOYSA-N
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Description

(2-Phenylcyclopropyl)methanol is an organic compound with the molecular formula C10H12O. It is characterized by a cyclopropane ring substituted with a phenyl group and a hydroxymethyl group.

Safety and Hazards

“(2-Phenylcyclopropyl)methanol” is associated with certain hazards. The GHS pictogram indicates a warning signal. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Phenylcyclopropyl)methanol can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reduction of the resulting intermediate . The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (2-Phenylcyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

Comparison with Similar Compounds

Uniqueness: (2-Phenylcyclopropyl)methanol is unique due to the presence of both a cyclopropane ring and a phenyl group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

(2-phenylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZOORGGKZLLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312101, DTXSID80875990
Record name (2-phenylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TR-2-PHENYLCYCLOPROPYLCARBINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61826-40-2, 936-98-1
Record name 61826-40-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-phenylcyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TR-2-PHENYLCYCLOPROPYLCARBINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80875990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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